

Application Notes and Protocols for the Synthesis of Aromatic Methyl Methoxycarboxylates

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Compound of Interest

Compound Name: *3,5-Dimethyl-4-methoxybenzoic acid*

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This document provides detailed experimental protocols for the synthesis of aromatic methyl methoxycarboxylates, a class of compounds with significant applications in the pharmaceutical and chemical industries. The following sections outline various synthetic strategies, present key reaction data in a comparative format, and offer step-by-step experimental procedures.

Synthetic Strategies Overview

Several effective methods exist for the synthesis of aromatic methyl methoxycarboxylates. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. The primary strategies covered in this document include:

- **Alkylation of Aromatic Hydroxycarboxylic Acids:** A classical approach involving the simultaneous or sequential methylation of the hydroxyl and carboxyl functional groups of a hydroxybenzoic acid derivative.
- **Palladium-Catalyzed Methoxycarbonylation of Aryl Halides:** A modern and versatile method that introduces a methoxycarbonyl group into an aromatic ring using a palladium catalyst and carbon monoxide.

- Carboxylation of Methoxyaromatics followed by Esterification: This two-step process involves the introduction of a carboxylic acid group onto a methoxy-substituted aromatic compound, followed by esterification to the methyl ester.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from representative experimental protocols for the synthesis of various aromatic methyl methoxycarboxylates. This allows for a direct comparison of reaction conditions and yields across different methods.

Starting Material	Product	Method	Catalyst/Reagent	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Salicylic acid	2-Methoxy methyl benzoate	Alkylation	Dimethyl sulfate, Potassium carbonate	Acetone	50-60	12-48	-	[1]
3-Hydroxy-4-methylbenzoic acid	3-Methyl-4-methylbenzoate	Alkylation	Dimethyl sulphate, Potassium hydroxide	Water	40	3.5	-	[2]
2-Methoxy-5-chlorobenzoic acid methyl ester	2-Methoxy-5-sulfamoylbenzoic acid methyl ester	Sulfamoylation	Sodium aminosulfinate, Cuprous bromide	Tetrahydrofuran	50	10	96.55	[3]
Aryl halides	Aromatic esters	Pd-catalyzed Carbon ylation	Palladium catalyst	-	-	-	-	[4]

Aryl bromides	Active esters	Pd-catalyzed Alkoxy carbonylation	Palladium m catalyst	-	-	-	Good to excellent	[5]
2-Methoxybenzoate	5-formyl-2-methoxybenzoate	Formylation	Urotropine, Methanesulfonic acid	-	80	16	85.1	[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy Methyl Benzoate via Alkylation of Salicylic Acid

This protocol describes the methylation of salicylic acid using dimethyl sulfate to yield 2-methoxy methyl benzoate.[1]

Materials:

- Salicylic acid
- Potassium carbonate
- Dimethyl sulfate
- Acetone
- Water
- Dichloromethane (DCM)

Procedure:

- To a reaction vessel, add salicylic acid, potassium carbonate, and acetone.
- Heat the mixture to 50-60 °C.
- Slowly add dimethyl sulfate dropwise to the reaction mixture.
- Allow the reaction to proceed for 1-5 hours.
- Supplement the reaction with additional potassium carbonate and dimethyl sulfate and continue reacting for another 12-48 hours.
- After the reaction is complete, evaporate approximately 60% of the solvent.
- Cool the mixture to 20 °C and add water.
- Filter the mixture and extract the filtrate with dichloromethane.
- Concentrate the organic extract to obtain 2-methoxy methyl benzoate.

Protocol 2: Palladium-Catalyzed Methoxycarbonylation of Aryl Halides

This protocol provides a general method for the synthesis of aromatic methyl methoxycarboxylates from aryl halides using a palladium catalyst.[\[4\]](#)[\[6\]](#)

Materials:

- Aryl halide (e.g., aryl iodide or bromide)
- Palladium catalyst (e.g., Immobilized palladium metal-containing magnetic nanoparticles (ImmPd(0)-MNPs))[\[6\]](#)
- Carbon monoxide source (e.g., Mo(CO)6)[\[6\]](#)
- Methanol
- Base (e.g., a non-nucleophilic base)

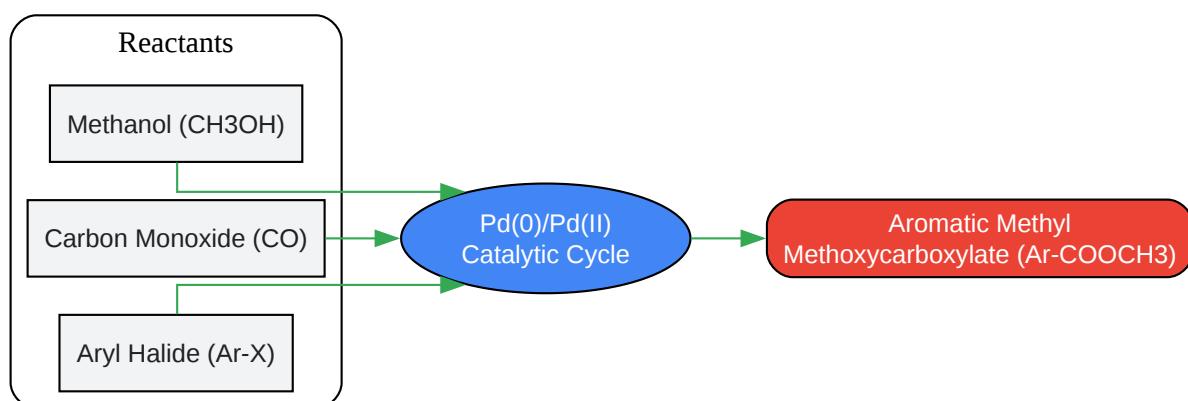
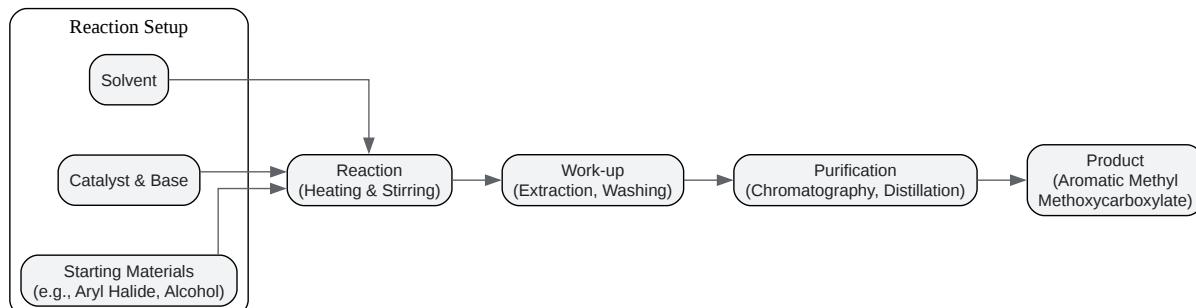
- Solvent (e.g., a polar aprotic solvent)

Procedure:

- In a reaction vessel, combine the aryl halide, palladium catalyst, and a suitable solvent.
- Add the base and methanol to the mixture.
- Introduce the carbon monoxide source.
- Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture and filter to remove the catalyst.
- The filtrate is then worked up by extraction and purified by chromatography or distillation to yield the aromatic methyl methoxycarboxylate.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow and a simplified reaction pathway for the synthesis of aromatic methyl methoxycarboxylates.



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